molecular formula C11H11F3O2 B3091021 4-(Trifluoromethyl)phenyl butyrate CAS No. 1215536-86-9

4-(Trifluoromethyl)phenyl butyrate

Cat. No.: B3091021
CAS No.: 1215536-86-9
M. Wt: 232.2 g/mol
InChI Key: IDGYDYQFJMGMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)phenyl butyrate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl butyrate typically involves the esterification of 4-(trifluoromethyl)phenol with butyric acid or its derivatives. One common method is the Fischer esterification, which involves the reaction of 4-(trifluoromethyl)phenol with butyric acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

4-(Trifluoromethyl)phenol+Butyric acidH2SO44-(Trifluoromethyl)phenyl butyrate+H2O\text{4-(Trifluoromethyl)phenol} + \text{Butyric acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-(Trifluoromethyl)phenol+Butyric acidH2​SO4​​4-(Trifluoromethyl)phenyl butyrate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenyl butyrate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-(Trifluoromethyl)benzoic acid.

    Reduction: 4-(Trifluoromethyl)phenyl butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)phenyl butyrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethyl)phenyl butyrate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its analogs. For example, while 4-(Trifluoromethyl)benzoic acid is more acidic and can participate in different types of reactions, this compound is more suitable for esterification and hydrolysis reactions.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-3-10(15)16-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGYDYQFJMGMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)phenyl butyrate
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)phenyl butyrate
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)phenyl butyrate
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethyl)phenyl butyrate
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)phenyl butyrate
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)phenyl butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.